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Compound of Interest

Compound Name: tert-Butyl chloroacetate

Cat. No.: B093202 Get Quote

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of tert-butyl
chloroacetate, a versatile reagent in organic synthesis. Its utility in the formation of carbon-

carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of complex

molecules, particularly in the pharmaceutical industry.[1] This document outlines its core

reactivity, including nucleophilic substitution and condensation reactions, supported by

experimental data and detailed protocols.

Physicochemical Properties
tert-Butyl chloroacetate is a flammable, colorless to yellow liquid with a strong, fruity odor.[2]

[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of tert-Butyl Chloroacetate
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Property Value Reference(s)

Molecular Formula C₆H₁₁ClO₂ [4]

Molecular Weight 150.60 g/mol [5]

Boiling Point 48-49 °C at 11 mmHg [5]

Density 1.053 g/mL at 25 °C [5]

Refractive Index (n²⁰/D) 1.423 [5]

Flash Point 46 °C (114.8 °F) [3]

Solubility <0.1 g/L in water (20 °C) [2]

Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for tert-butyl chloroacetate is nucleophilic substitution at the α-

carbon, which is activated by the adjacent carbonyl group and bears a good leaving group

(chloride). This reactivity is central to its application as an alkylating agent.

General Reaction Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A

nucleophile (Nu⁻) attacks the electrophilic α-carbon, leading to the displacement of the chloride

ion.

tert-Butyl Chloroacetate + Nu⁻ [Nu---CH₂(Cl)CO₂tBu]⁻ (Transition State)Sₙ2 Attack Nu-CH₂CO₂tBu + Cl⁻

Click to download full resolution via product page

Figure 1: General Sₙ2 reaction pathway of tert-butyl chloroacetate.

Steric Hindrance
A key feature influencing the reactivity of tert-butyl chloroacetate is the steric bulk of the tert-

butyl group. While not directly attached to the reaction center, its size can influence the

approach of nucleophiles. In Sₙ2 reactions, increased steric hindrance at the reaction center or
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neighboring atoms generally leads to a decrease in reaction rate.[6][7] While specific

quantitative kinetic data for the Sₙ2 reactions of tert-butyl chloroacetate are not readily

available in the searched literature, it is a well-established principle that bulky groups can

sterically hinder the backside attack required for this mechanism.[8][9]

Key Reactions and Applications
tert-Butyl chloroacetate is a precursor in a variety of important synthetic transformations.

Darzens Glycidic Ester Condensation
The Darzens reaction is a classic application of α-haloesters, involving the condensation with a

ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[10]

These products are valuable intermediates that can be further transformed into aldehydes,

ketones, or other functional groups.

Reactants Intermediates Product

tert-Butyl Chloroacetate Enolate Intermediate
Base

Ketone/Aldehyde (R₂C=O)

Halohydrin Intermediate+ R₂C=O α,β-Epoxy EsterIntramolecular Sₙ2

tert-Butyl Chloroacetate

N-butylglycine tert-butyl ester

Butylamine

tert-Butyl Chloroacetate tert-Butyl Azidoacetate1. NaN₃ Glycine tert-Butyl Ester2. Reduction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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